molecular formula C14H14N4O2 B11777068 (5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine

(5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine

Cat. No.: B11777068
M. Wt: 270.29 g/mol
InChI Key: MYVURWKMKWIVJZ-UHFFFAOYSA-N
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Description

(5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine is a synthetic organic compound that features a furan ring, a triazole ring, and a methoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Synthesis of the Triazole Ring: The triazole ring can be formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.

    Coupling Reactions: The furan and triazole rings can be coupled with the methoxyphenyl group using various coupling reagents and catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could target the triazole ring or the methoxy group.

    Substitution: Various substitution reactions can occur, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could lead to dihydrofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for drug development, targeting specific enzymes or receptors.

Industry

In the industrial sector, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(4-hydroxyphenyl)methanamine
  • (5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(4-chlorophenyl)methanamine

Uniqueness

The unique combination of the furan, triazole, and methoxyphenyl groups in (5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine might confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]-(4-methoxyphenyl)methanamine

InChI

InChI=1S/C14H14N4O2/c1-19-10-6-4-9(5-7-10)12(15)14-16-13(17-18-14)11-3-2-8-20-11/h2-8,12H,15H2,1H3,(H,16,17,18)

InChI Key

MYVURWKMKWIVJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=NC(=NN2)C3=CC=CO3)N

Origin of Product

United States

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